Direct black 166

Description

BenchChem offers high-quality Direct black 166 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Direct black 166 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

57131-19-8 |

|---|---|

Molecular Formula |

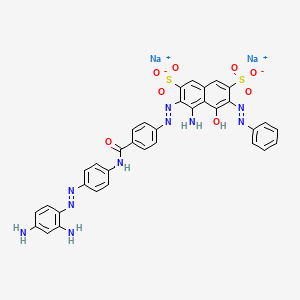

C35H26N10Na2O8S2 |

Molecular Weight |

824.8 g/mol |

IUPAC Name |

disodium;4-amino-3-[[4-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C35H28N10O8S2.2Na/c36-21-8-15-27(26(37)18-21)43-40-25-13-11-22(12-14-25)39-35(47)19-6-9-24(10-7-19)42-44-32-28(54(48,49)50)16-20-17-29(55(51,52)53)33(34(46)30(20)31(32)38)45-41-23-4-2-1-3-5-23;;/h1-18,46H,36-38H2,(H,39,47)(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2 |

InChI Key |

HADJHXHBAFQEAO-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Direct Black 166

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of C.I. Direct Black 166 (C.I. 30026), a trisazo class dye. The following sections detail the chemical principles, a proposed experimental protocol for laboratory-scale synthesis, purification methods, and analytical assessment. The provided protocols are compiled from established methodologies for azo dye synthesis and should be adapted and optimized by the end-user.

Introduction to Direct Black 166

Direct Black 166 is a water-soluble, substantive dye primarily used for dyeing cellulosic fibers like cotton and viscose, as well as for leather and paper applications.[1] Structurally, it is classified as a trisazo dye, containing three azo (-N=N-) chromophores.[1] Its synthesis involves a multi-step process of diazotization and coupling reactions, building a complex aromatic structure. The molecular formula is C₃₅H₂₆N₁₀Na₂O₈S₂ with a molecular weight of 824.76 g/mol .[1]

The synthesis is based on the diazotization of aromatic amines and subsequent electrophilic substitution onto activated aromatic rings (coupling components). The sequence of these reactions is critical to achieving the desired final structure.

Proposed Synthesis Protocol

The manufacturing method for Direct Black 166 involves several sequential diazotization and coupling steps.[1] The following is a representative laboratory-scale protocol derived from general azo dye synthesis procedures.[2][3][4] All operations involving diazonium salts should be conducted at low temperatures (0-5 °C) as they can be explosive when dry.[2]

2.1. Starting Materials

The primary raw materials for the synthesis include:

-

4-Amino-N-(4-aminophenyl)benzamide

-

4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid)

-

Aniline

-

Benzene-1,3-diamine (m-phenylenediamine)

Table 1: Reactant Properties and Proposed Quantities

| Compound | Molar Mass ( g/mol ) | Proposed Moles | Proposed Mass (g) |

| 4-Amino-N-(4-aminophenyl)benzamide | 227.26 | 0.01 | 2.27 |

| Sodium Nitrite (for tetrazotization) | 69.00 | 0.02 | 1.38 |

| H-acid | 319.32 | 0.01 | 3.19 |

| Aniline | 93.13 | 0.01 | 0.93 |

| Sodium Nitrite (for aniline diazo) | 69.00 | 0.01 | 0.69 |

| m-phenylenediamine | 108.14 | 0.01 | 1.08 |

| Hydrochloric Acid (conc.) | 36.46 | - | As required |

| Sodium Carbonate / Sodium Hydroxide | - | - | As required |

2.2. Experimental Procedure

Step 1: Tetrazotization of 4-Amino-N-(4-aminophenyl)benzamide

-

In a 250 mL beaker, create a suspension of 2.27 g (0.01 mol) of 4-Amino-N-(4-aminophenyl)benzamide in 50 mL of water.

-

Add approximately 5 mL of concentrated hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

-

In a separate beaker, dissolve 1.38 g (0.02 mol) of sodium nitrite in 10 mL of cold water.

-

Slowly add the sodium nitrite solution dropwise to the cooled amine suspension. Maintain the temperature below 5 °C.

-

Stir the mixture for 30-60 minutes at 0-5 °C after the addition is complete. The formation of the tetrazo compound is indicated by a positive test with starch-iodide paper (detects excess nitrous acid).

-

Remove excess nitrous acid by adding a small amount of sulfamic acid until the starch-iodide test is negative. This solution of the tetrazo salt is used immediately in the next step.

Step 2: First Coupling with H-acid (Acidic Conditions)

-

In a 500 mL beaker, dissolve 3.19 g (0.01 mol) of H-acid in 50 mL of water, adding sodium carbonate until the H-acid dissolves and the solution is slightly alkaline.

-

Cool this solution to 0-5 °C in an ice bath.

-

Acidify the H-acid solution with hydrochloric acid to a pH of 2-3.

-

Slowly add the cold tetrazo salt solution from Step 1 to the cold H-acid solution with vigorous stirring.

-

Maintain the temperature at 0-5 °C and stir for 1-2 hours. The coupling is complete when no more diazonium salt is detected. This forms the first intermediate product.

Step 3: Diazotization of Aniline

-

In a 100 mL beaker, dissolve 0.93 g (0.01 mol) of aniline in a mixture of 2.5 mL of concentrated hydrochloric acid and 10 mL of water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of 0.69 g (0.01 mol) of sodium nitrite in 5 mL of cold water, keeping the temperature below 5 °C.

-

Stir for 20-30 minutes to ensure complete diazotization. Use this diazonium salt solution promptly.

Step 4: Second Coupling (Alkaline Conditions)

-

To the beaker containing the first intermediate product from Step 2, add sodium carbonate or sodium hydroxide solution to raise the pH to 8-9 (alkaline conditions).

-

Slowly add the cold aniline diazonium salt solution from Step 3 to the alkaline mixture with continuous stirring, maintaining the temperature at 0-5 °C.

-

Stir for another 1-2 hours until the coupling is complete. This forms the disazo intermediate.

Step 5: Third Coupling with m-phenylenediamine

-

Dissolve 1.08 g (0.01 mol) of m-phenylenediamine in 20 mL of water with a small amount of hydrochloric acid. Cool the solution to 0-5 °C.

-

Slowly add the m-phenylenediamine solution to the disazo intermediate from Step 4.

-

Maintain alkaline conditions (pH 8-9) and low temperature (0-5 °C) and stir for 2-3 hours to complete the final coupling reaction, forming the crude Direct Black 166.

Purification Protocol

3.1. Salting Out

-

Once the final coupling is complete, heat the reaction mixture to approximately 60-70 °C to ensure all components are dissolved.

-

Gradually add solid sodium chloride (NaCl) to the warm dye solution with stirring until the dye precipitates out.[2] This process, known as "salting out," reduces the solubility of the organic dye in the aqueous medium.[5]

-

Continue stirring while allowing the mixture to cool slowly to room temperature, and then cool further in an ice bath to maximize precipitation.

3.2. Filtration and Washing

-

Collect the precipitated crude dye by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with several portions of a cold, saturated sodium chloride solution. Using a salt solution for washing minimizes the redissolving of the dye product compared to washing with pure water.[2]

-

Continue washing until the filtrate runs clear.

3.3. Drying

-

Press the filter cake to remove as much liquid as possible.

-

Dry the purified dye in a drying oven at a moderate temperature (e.g., 70-80 °C) or in a vacuum desiccator until a constant weight is achieved. The final product should be a black powder.

Purity Assessment

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective technique for assessing the purity of the synthesized dye.[6] It can reveal the presence of unreacted starting materials or side products.

-

Stationary Phase: Silica gel or alumina plates.[7]

-

Sample Preparation: Dissolve a small amount of the dried product in a suitable solvent (e.g., a water/ethanol mixture).

-

Mobile Phase (Eluent): A mixture of polar organic solvents is typically used for direct dyes. A potential eluent system could be n-butanol:acetone:water:ammonia (5:5:1:2 by volume).[8]

-

Procedure: Spot the dissolved dye onto the TLC plate and develop it in a chamber saturated with the eluent vapor. A pure compound should ideally result in a single spot. The retardation factor (Rf) can be calculated for the spot.[9]

Data Presentation

The following table should be used to log experimental results to aid in the analysis and optimization of the synthesis.

Table 2: Experimental Results Log

| Parameter | Value | Notes |

| Mass of 4-Amino-N-(4-aminophenyl)benzamide (g) | ||

| Mass of H-acid (g) | ||

| Mass of Aniline (g) | ||

| Mass of m-phenylenediamine (g) | ||

| Theoretical Yield (g) | Calculated based on the limiting reagent. | |

| Actual Yield of Dry Product (g) | ||

| Percentage Yield (%) | (Actual / Theoretical) * 100 | |

| TLC Results | ||

| - Eluent System | ||

| - Number of Spots | ||

| - Rf Value(s) | ||

| Appearance of Final Product | e.g., Black powder |

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and purification processes.

Caption: Synthesis workflow for Direct Black 166.

Caption: Purification and analysis workflow for Direct Black 166.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. scribd.com [scribd.com]

- 3. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]

- 4. cuhk.edu.hk [cuhk.edu.hk]

- 5. US3483183A - Process for isolating dry,water-soluble azo dyes - Google Patents [patents.google.com]

- 6. flinnsci.com [flinnsci.com]

- 7. kcl.ac.uk [kcl.ac.uk]

- 8. espace.curtin.edu.au [espace.curtin.edu.au]

- 9. uclmail.net [uclmail.net]

A Technical Guide to the Spectroscopic Analysis of Direct Black 166

Introduction

Direct Black 166 (C.I. 30026) is a trisazo dye used extensively in the textile industry for dyeing cellulose fibers and in other applications such as leather coloring.[1] As a complex aromatic compound, its structural integrity and purity are paramount for consistent performance and safety. Spectroscopic techniques are indispensable for the detailed characterization of its molecular structure. This technical guide provides an in-depth overview of the application of UV-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of Direct Black 166, complete with experimental protocols and data interpretation guidelines for researchers and scientists.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for analyzing compounds with chromophores and extensive conjugation, such as the azo linkages and aromatic systems in Direct Black 166. It provides quantitative information about the electronic transitions within the molecule, which are responsible for its color.

Experimental Protocol

-

Solvent Selection : Choose a spectral grade solvent in which the dye is soluble and that does not absorb in the region of interest (e.g., distilled water, methanol, ethanol).[2]

-

Sample Preparation : Prepare a stock solution of Direct Black 166 of a known concentration (e.g., 100 mg/L). From this, prepare a dilute solution (e.g., 5 x 10⁻⁵ M) to ensure the absorbance falls within the linear range of the spectrophotometer (typically < 1.0 AU).[2][3]

-

Instrumentation : Use a double-beam UV-Vis spectrophotometer.[2]

-

Measurement :

Data Presentation & Interpretation

The UV-Vis spectrum of an azo dye typically exhibits strong absorption bands in the visible region, corresponding to π→π* transitions of the conjugated azo system, and in the UV region, from π→π* transitions of the aromatic rings. The wavelength of maximum absorbance (λmax) is a key characteristic.

Table 1: Representative UV-Vis Absorption Data for a Trisazo Dye

| Spectral Region | Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Associated Transition |

| UV | ~280 nm | ~15,000 | π→π* (Aromatic Rings) |

| Visible | ~550 - 600 nm | ~40,000 | π→π* (Azo Conjugated System) |

Caption: Workflow for UV-Vis spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Direct Black 166, this technique can confirm the presence of key structural components like azo bonds, sulfonate groups, amine groups, and aromatic rings.

Experimental Protocol

The solid nature of Direct Black 166 allows for several sample preparation methods.

-

KBr Pellet Method :

-

Grinding : Finely grind 1-2 mg of the dye sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[4]

-

Pelletizing : Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a thin, transparent pellet.[4]

-

Analysis : Place the pellet in the FTIR sample holder and collect the spectrum, typically in the 4000–400 cm⁻¹ range.[5]

-

-

Attenuated Total Reflectance (ATR) Method :

-

Setup : Ensure the ATR crystal (e.g., diamond or germanium) is clean.[4]

-

Sample Application : Place a small amount of the powdered dye directly onto the ATR crystal.[6]

-

Contact : Apply pressure using the anvil to ensure good contact between the sample and the crystal.[4]

-

Analysis : Collect the spectrum directly. A background scan of the clean, empty crystal should be performed first.[7]

-

Data Presentation & Interpretation

The FTIR spectrum provides a "fingerprint" of the molecule. Specific absorption bands correspond to the vibrational frequencies of different functional groups.

Table 2: Key FTIR Vibrational Frequencies for Direct Black 166

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3300 | N-H (Amine/Amide) | Stretching |

| 3100 - 3000 | Aromatic C-H | Stretching |

| ~1620 - 1580 | N=N (Azo) | Stretching |

| ~1600, ~1475 | Aromatic C=C | Ring Stretching |

| ~1200, ~1040 | S=O (Sulfonate, SO₃⁻) | Asymmetric & Symmetric Stretching |

| 880 - 800 | Aromatic C-H | Out-of-plane Bending |

Caption: Workflow for FTIR spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For a complex structure like Direct Black 166, NMR is crucial for unambiguous structural elucidation.

Experimental Protocol

-

Solvent Selection : The dye must be dissolved in a deuterated solvent. Due to the polar sulfonate groups, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a suitable choice.[8]

-

Sample Preparation : Dissolve 5-10 mg of the dye in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution, which is critical for complex aromatic compounds.[9]

-

Measurement :

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

For complete assignment, advanced 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) may be necessary to correlate proton and carbon signals.[9]

-

Data Presentation & Interpretation

¹H and ¹³C NMR spectra of sulfonated aromatic dyes can be complex. Chemical shifts are influenced by the electron-withdrawing and donating nature of the various substituents on the aromatic rings.

-

¹H NMR : Protons on the aromatic rings will appear in the downfield region (typically 7.0-8.5 ppm).[9] The specific chemical shift and splitting pattern (multiplicity) of each proton signal depends on its neighboring protons and the electronic environment.

-

¹³C NMR : Aromatic carbons resonate between 110-160 ppm.[10] Carbons bonded to nitrogen (C-N) or sulfonate groups (C-SO₃) will be shifted further downfield.[9]

Table 3: Representative NMR Chemical Shift Data for Direct Black 166

| Nucleus | Chemical Shift (δ) Range (ppm) | Structural Assignment |

| ¹H | 7.0 - 8.5 | Aromatic Protons (Ar-H) |

| ¹H | ~10.0 | Amide Proton (-NH-C=O) |

| ¹³C | 110 - 150 | Aromatic Carbons (Ar-C) |

| ¹³C | 150 - 160 | Aromatic Carbons attached to N or O |

| ¹³C | ~165 | Amide Carbonyl Carbon (C=O) |

Caption: Workflow for NMR spectroscopic analysis.

Integrated Spectroscopic Analysis

No single technique provides a complete picture. The true analytical power comes from integrating the data from UV-Vis, FTIR, and NMR spectroscopy. This correlative approach allows for a comprehensive and confident characterization of the Direct Black 166 molecule.

// Nodes for techniques UV_Vis [label="UV-Vis Spectroscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FTIR [label="FTIR Spectroscopy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Node for the final result Structure [label="Complete Molecular\nStructure & Purity\nof Direct Black 166", shape=box, fillcolor="#FBBC05", fontcolor="#202124", width=2.5];

// Edges connecting techniques to their contribution UV_Vis -> Structure [label="Identifies Conjugated System\n(Chromophore, λmax)"]; FTIR -> Structure [label="Confirms Functional Groups\n(N=N, SO₃⁻, N-H)"]; NMR -> Structure [label="Determines Atomic Connectivity\n(C-H Framework)"]; } /dot

Caption: Integrated approach for dye characterization.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. e-journals.in [e-journals.in]

- 6. jascoinc.com [jascoinc.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 10. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: Photophysical and Photochemical Properties of Direct Black 166

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Black 166, identified by the Colour Index (C.I.) number 30026, is a trisazo dye.[1][2] Azo dyes represent the largest class of commercial dyes, widely used in the textile, paper, and leather industries.[3] This technical guide provides a comprehensive overview of the known photophysical and photochemical properties of Direct Black 166. Due to the limited availability of specific experimental data for this particular dye, this guide also incorporates typical characteristics and established experimental protocols for trisazo and other direct azo dyes to offer a foundational understanding for research and development purposes.

Chemical and Physical Properties

Direct Black 166 is a complex organic molecule with three azo (-N=N-) groups, which are the primary chromophores responsible for its color. The fundamental properties of Direct Black 166 are summarized in the table below.

| Property | Value | Reference |

| C.I. Name | Direct Black 166 | [1] |

| C.I. Number | 30026 | [1] |

| Chemical Class | Trisazo | [1][2] |

| Molecular Formula | C₃₅H₂₆N₁₀Na₂O₈S₂ | [1] |

| Molecular Weight | 824.76 g/mol | [1] |

| CAS Registry Number | 57131-19-8 | [1] |

| Appearance | Black powder | - |

| Solubility | Soluble in water | - |

Photophysical Properties

The photophysical properties of a dye govern its interaction with light, including absorption and emission characteristics. While specific quantitative data for Direct Black 166 is scarce in publicly available literature, the following table outlines the expected properties based on its chemical class and color.

| Parameter | Typical Value/Characteristic for Trisazo Dyes | Note |

| Absorption Maxima (λmax) | Broad absorption across the visible spectrum (400-700 nm) | As a black dye, it absorbs light across the entire visible range. Individual λmax peaks for the constituent azo chromophores would be expected. |

| Molar Absorptivity (ε) | High (typically > 10,000 L mol⁻¹ cm⁻¹) | Azo dyes are known for their strong light absorption. |

| Fluorescence Emission | Generally non-fluorescent or very weakly fluorescent | Most azo dyes undergo rapid non-radiative decay from the excited state. |

| Fluorescence Quantum Yield (Φf) | Very low (< 0.01) | Consistent with the typically low fluorescence of azo dyes.[4] |

| Solvatochromism | Absorption and emission spectra can be influenced by solvent polarity. | The environment can affect the electronic transitions of the dye molecule.[4] |

Photochemical Properties

The photochemical properties describe the chemical reactions that a molecule undergoes upon absorbing light. For azo dyes, this often involves photodegradation.

| Parameter | Typical Behavior for Azo Dyes | Note |

| Photodegradation | Susceptible to degradation under UV or visible light, especially in the presence of photocatalysts. | The azo linkages are often the primary sites of cleavage. |

| Reactive Species Involved | Hydroxyl radicals (•OH), superoxide radicals (O₂•⁻), and photo-generated holes (h⁺) in photocatalytic systems.[5][6] | These highly reactive species initiate the breakdown of the dye molecule. |

| Photodegradation Kinetics | Often follows pseudo-first-order kinetics. | The rate of degradation is proportional to the concentration of the dye. |

| Photodegradation Products | Can include aromatic amines, phenolic compounds, and smaller organic acids, eventually leading to mineralization (CO₂, H₂O, etc.).[7] | Identification of these products is crucial for assessing the environmental impact of the degradation process. |

Experimental Protocols

This section details the standard methodologies for characterizing the photophysical and photochemical properties of azo dyes like Direct Black 166.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and molar absorptivity of the dye.

Methodology:

-

Solution Preparation: Prepare a stock solution of Direct Black 166 of known concentration in a suitable solvent (e.g., deionized water or an organic solvent like ethanol).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain solutions with concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the solvent as a blank to zero the instrument.

-

Data Acquisition: Record the absorbance spectra of each solution over a wavelength range of at least 200-800 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). Plot a calibration curve of absorbance at λmax versus concentration. The molar absorptivity (ε) can be calculated from the slope of this curve according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

This method is used to measure the fluorescence emission spectrum and quantum yield.

Methodology:

-

Solution Preparation: Prepare a dilute solution of the dye in a suitable solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Spectrofluorometer Setup: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Emission Spectrum: Excite the sample at a wavelength where it absorbs light (determined from the UV-Vis spectrum) and scan the emission wavelengths to record the fluorescence spectrum.

-

Quantum Yield Determination (Relative Method):

-

Select a standard fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region.

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

The quantum yield (Φ) of the sample can be calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[8]

-

Photocatalytic Degradation Study

This protocol outlines a typical experiment to investigate the photochemical degradation of the dye in the presence of a photocatalyst.

Methodology:

-

Reactor Setup: Use a photoreactor equipped with a suitable light source (e.g., a UV lamp or a solar simulator). The reactor should have provisions for stirring and maintaining a constant temperature.

-

Reaction Mixture: Prepare an aqueous solution of Direct Black 166 of a known concentration. Add a specific amount of a photocatalyst (e.g., TiO₂).

-

Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

-

Photoreaction: Turn on the light source to initiate the photocatalytic reaction.

-

Sampling: Withdraw aliquots of the suspension at regular time intervals.

-

Sample Analysis: Centrifuge or filter the aliquots to remove the photocatalyst. Analyze the concentration of the remaining dye in the supernatant using UV-Vis spectroscopy by measuring the absorbance at its λmax.

-

Kinetic Analysis: Plot the natural logarithm of the concentration ratio (ln(C/C₀)) versus irradiation time. If the plot is linear, the reaction follows pseudo-first-order kinetics, and the rate constant can be determined from the slope.

Mandatory Visualizations

Caption: Experimental workflow for photophysical analysis.

Caption: Proposed photocatalytic degradation pathway for an azo dye.

Conclusion

Direct Black 166, as a trisazo dye, is expected to exhibit strong absorption across the visible spectrum and have very low to negligible fluorescence. Its photochemical properties are likely dominated by photodegradation, particularly through photocatalytic processes involving highly reactive oxygen species. While specific experimental data for Direct Black 166 remains limited in the public domain, the general characteristics of azo dyes and the standardized experimental protocols outlined in this guide provide a solid foundation for researchers and scientists. Further empirical studies are necessary to fully elucidate the precise photophysical and photochemical parameters of Direct Black 166, which will be critical for its application in various scientific and industrial fields, including in the context of drug development where dye-based molecules can be used as probes or photosensitizers.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic studies of photocatalytic degradation of an Azo dye by titania nanoparticles - ProQuest [proquest.com]

- 4. Quantum yield - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Thermodynamic and kinetic insights into azo dyes photocatalytic degradation on biogenically synthesized ZnO nanoparticles and their antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantum Yield Measurement Service | MtoZ Biolabs [mtoz-biolabs.com]

A Comprehensive Technical Guide to the Thermal Degradation Analysis of Azo Dyes, with a Focus on Direct Black 166 Analogs

Disclaimer: Due to a lack of publicly available research specifically on the thermal degradation of Direct Black 166, this guide provides a comprehensive overview of the analytical methodologies and expected degradation pathways based on studies of structurally related azo dyes. The principles and protocols detailed herein are directly applicable to the analysis of Direct Black 166.

This technical guide is intended for researchers, scientists, and professionals in drug development and materials science who are investigating the thermal stability and degradation of azo dyes. It offers a detailed look at the experimental protocols for key analytical techniques, a summary of quantitative data from representative studies, and visual diagrams of experimental workflows and degradation pathways.

Introduction to Azo Dye Thermal Degradation

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), are the largest class of synthetic colorants used in a wide range of industries. Their thermal degradation is a critical area of study, as it relates to their stability during processing and application, as well as the potential environmental and health impacts of their degradation products. The primary mechanism of thermal degradation for azo dyes involves the cleavage of the labile azo bond, which can lead to the formation of various aromatic compounds, including potentially hazardous aromatic amines.[1][2][3][4]

The thermal decomposition of these dyes is typically investigated using techniques such as Thermogravimetric Analysis (TGA) to determine the temperature ranges of decomposition and associated mass losses, and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) to identify the volatile and semi-volatile degradation products.[2][5][6]

Experimental Protocols

A thorough understanding of the thermal behavior of azo dyes requires precise and well-defined experimental protocols. The following sections detail the methodologies for TGA and Py-GC/MS analysis, synthesized from established research on representative azo dyes.

TGA is a fundamental technique for assessing the thermal stability of materials by measuring the change in mass as a function of temperature.

Experimental Protocol:

-

Sample Preparation: A small, representative sample of the azo dye (typically 3-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate to prevent oxidative degradation.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (typically 800-1000°C) at a controlled, linear heating rate. Multiple heating rates (e.g., 5, 10, 20, 40°C/min) are often used to perform kinetic analysis.[5]

-

Data Acquisition: The instrument records the sample mass and temperature continuously throughout the experiment.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the percentage of mass loss at each stage.

Table 1: Key Experimental Parameters for TGA of a Representative Azo Dye

| Parameter | Value/Range | Rationale |

| Sample Mass | 3 - 10 mg | Ensures uniform heating and minimizes thermal gradients. |

| Heating Rate | 5, 10, 20, 40 °C/min | Allows for kinetic analysis using methods like Flynn-Wall-Ozawa.[5] |

| Temperature Range | Ambient to 800 °C | Covers the typical decomposition range for azo dyes.[2] |

| Atmosphere | Nitrogen or Argon | Prevents oxidative degradation, isolating thermal decomposition. |

| Flow Rate | 20 - 50 mL/min | Maintains an inert environment and removes degradation products. |

| Sample Pan | Alumina or Platinum | Inert materials that do not react with the sample or its products. |

Py-GC/MS is a powerful technique for identifying the chemical composition of thermal degradation products.

Experimental Protocol:

-

Sample Preparation: A very small amount of the azo dye (typically 0.1-1.0 mg) is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., the temperature of maximum degradation rate determined by TGA) in an inert atmosphere within a pyrolyzer that is directly coupled to a GC-MS system.

-

Gas Chromatography (GC) Separation: The volatile and semi-volatile pyrolysis products are swept into the GC column by a carrier gas (e.g., helium). The different components are separated based on their boiling points and interactions with the stationary phase of the column.

-

Mass Spectrometry (MS) Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which is a fingerprint of the molecule, is compared against a spectral library (e.g., NIST) for identification.[2]

Table 2: Key Experimental Parameters for Py-GC/MS of a Representative Azo Dye

| Parameter | Value/Range | Rationale |

| Pyrolysis Temperature | 420 °C and 600 °C | Corresponds to temperatures of significant degradation events observed in TGA.[5] |

| GC Column | Capillary column (e.g., DB-5ms) | Provides high-resolution separation of complex mixtures. |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |

| GC Oven Program | 40°C (hold 5 min), then ramp 10°C/min to 300°C (hold 10 min) | A typical temperature program to separate a wide range of volatile and semi-volatile compounds.[5] |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching. |

| MS Mass Range | 40 - 550 m/z | Covers the expected mass range of the degradation products. |

Quantitative Data Summary

The following table summarizes the quantitative data on the thermal degradation of a representative azo dye, C.I. Disperse Red 167, as reported in the literature.

Table 3: Thermal Degradation Data for a Representative Azo Dye (C.I. Disperse Red 167)

| Analytical Technique | Parameter | Observation | Reference |

| TGA | Onset Decomposition Temp. | ~250 °C | [2] |

| Peak Decomposition Temp. (DTG) | ~300 - 350 °C | [2] | |

| Major Weight Loss Stages | Two main stages of decomposition | [7] | |

| Py-GC/MS | Major Degradation Products | Aromatic amines, nitriles, phenols, and hydrocarbons | [2][5] |

| Key Identified Compounds | Aniline, benzonitrile, phenol, biphenyl | [2][5] |

Visualizations

Visual diagrams are essential for understanding the complex processes involved in thermal degradation analysis.

Caption: Experimental workflow for thermal degradation analysis.

Caption: Generalized thermal degradation pathway of azo dyes.

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Effect of Azo Dyes on the Thermal Degradation of Post-consumer Polyester Fabrics | MATEC Web of Conferences [matec-conferences.org]

- 7. researchgate.net [researchgate.net]

A Methodological Guide to the Electrochemical Characterization of Direct Black 166

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the electrochemical characterization of the trisazo dye, Direct Black 166. While specific experimental data for Direct Black 166 is not extensively available in current literature, this document outlines the fundamental principles and detailed experimental protocols for its electrochemical analysis. The methodologies presented are based on established practices for the characterization of similar azo dyes and are intended to enable researchers to conduct a thorough investigation of the redox properties of Direct Black 166.

Introduction to the Electrochemistry of Azo Dyes

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), are a significant class of organic compounds with wide applications in the textile, food, and pharmaceutical industries. Their electrochemical behavior is of considerable interest for applications in sensing, remediation, and understanding their biological redox cycling. The primary electroactive moiety in these molecules is the azo bond, which is susceptible to electrochemical reduction.

The electrochemical reduction of aromatic azo compounds typically proceeds in a stepwise manner. In aprotic media, the reduction often occurs in two one-electron steps, first forming a stable anion radical. The second electron transfer results in a dianion, which may then undergo further chemical reactions. In protic media, the reduction is often a multi-electron, multi-proton process that can lead to the cleavage of the azo bond, forming corresponding amine products. The specific reduction potentials and reaction pathways are highly dependent on the molecular structure of the dye, the pH of the medium, and the nature of the electrode surface.

Direct Black 166, as a trisazo dye, is expected to exhibit complex electrochemical behavior due to the presence of multiple azo groups. Its characterization will likely reveal multiple reduction and possibly oxidation peaks, corresponding to the redox processes of the different azo linkages and other electroactive functional groups within its structure.

Experimental Protocols

The following section details a generalized experimental protocol for the electrochemical characterization of Direct Black 166 using cyclic voltammetry (CV), a fundamental and widely used electroanalytical technique.

Materials and Reagents

-

Working Electrode: Glassy Carbon Electrode (GCE) is recommended due to its wide potential window and chemical inertness. Other options include boron-doped diamond (BDD) or mercury-based electrodes, though the latter have environmental and safety concerns.

-

Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is suitable.

-

Counter Electrode: A platinum wire or graphite rod is typically used.

-

Electrolyte: A Britton-Robinson (B-R) buffer solution is recommended as it provides a wide pH range (pH 2-12) for studying the pH-dependent electrochemical behavior. Other suitable electrolytes include phosphate buffer saline (PBS) or solutions of supporting electrolytes like KCl or Na₂SO₄.

-

Direct Black 166 Solution: A stock solution of Direct Black 166 should be prepared in the chosen electrolyte. The concentration will need to be optimized but a starting point of 1 mM is suggested.

-

Inert Gas: High-purity nitrogen or argon gas for deoxygenating the solution.

Instrumentation

A potentiostat/galvanostat capable of performing cyclic voltammetry is required.

Experimental Procedure

-

Electrode Preparation:

-

Polish the working electrode (e.g., GCE) with alumina slurry on a polishing pad to a mirror finish.

-

Rinse the electrode thoroughly with deionized water and sonicate in deionized water and then in ethanol for a few minutes to remove any residual polishing material.

-

Dry the electrode under a stream of nitrogen.

-

-

Electrochemical Cell Setup:

-

Assemble the three-electrode system in an electrochemical cell containing a known volume of the supporting electrolyte.

-

Deoxygenate the solution by purging with high-purity nitrogen or argon gas for at least 15-20 minutes. Maintain a nitrogen/argon atmosphere over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Record a background CV of the supporting electrolyte to ensure it is free of interfering species within the desired potential window.

-

Add a specific amount of the Direct Black 166 stock solution to the electrochemical cell to achieve the desired final concentration.

-

Stir the solution for a short period to ensure homogeneity and then allow it to become quiescent.

-

Initiate the cyclic voltammetry scan. A typical starting potential range could be from +1.0 V to -1.5 V vs. Ag/AgCl. The scan rate can be varied (e.g., from 10 mV/s to 200 mV/s) to investigate the nature of the electrode processes (diffusion vs. adsorption controlled).

-

Record the cyclic voltammograms.

-

-

Data Analysis:

-

Identify the anodic and cathodic peak potentials (Epa, Epc) and peak currents (ipa, ipc).

-

Investigate the effect of scan rate on the peak currents and potentials to understand the reaction kinetics.

-

Study the effect of pH on the voltammograms to determine the involvement of protons in the electrode reactions.

-

Data Presentation

The quantitative data obtained from the electrochemical characterization of Direct Black 166 should be systematically organized for clarity and comparative analysis. The following tables provide a template for recording key electrochemical parameters.

Table 1: Peak Potentials and Currents of Direct Black 166 at Different pH Values

| pH | Epc1 (V) | ipc1 (µA) | Epa1 (V) | ipa1 (µA) | Epc2 (V) | ipc2 (µA) | Epa2 (V) | ipa2 (µA) |

| 2.0 | ||||||||

| 4.0 | ||||||||

| 6.0 | ||||||||

| 8.0 | ||||||||

| 10.0 | ||||||||

| 12.0 |

Note: Epc and ipc represent the cathodic peak potential and current, while Epa and ipa represent the anodic peak potential and current. The indices 1, 2, etc., denote the different redox peaks observed.

Table 2: Effect of Scan Rate on the Peak Currents of Direct Black 166

| Scan Rate (mV/s) | ipc1 (µA) | ipc2 (µA) |

| 10 | ||

| 25 | ||

| 50 | ||

| 75 | ||

| 100 | ||

| 150 | ||

| 200 |

Visualization of Workflows and Mechanisms

Diagrams are essential for visualizing experimental processes and proposed reaction mechanisms. The following are Graphviz (DOT language) scripts for generating such diagrams.

Caption: Experimental workflow for the electrochemical characterization of Direct Black 166.

Caption: Generalized redox mechanism for the azo group in protic media.

Conclusion

The electrochemical characterization of Direct Black 166 is crucial for understanding its redox properties, which can have implications for its environmental fate, toxicological profile, and potential applications in various fields. This guide provides a robust starting point for researchers to undertake a detailed electrochemical investigation of this complex trisazo dye. By following the outlined protocols and systematically analyzing the data, a comprehensive understanding of the electrochemical behavior of Direct Black 166 can be achieved. The provided templates and diagrams serve as valuable tools for organizing and interpreting the experimental findings.

In-Depth Technical Guide: Solubility and Aggregation Behavior of Direct Black 166 in Aqueous Solutions

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies used to characterize the solubility and aggregation behavior of the trisazo dye, Direct Black 166, in aqueous solutions. While specific experimental data for Direct Black 166 is not extensively available in public literature, this document outlines the established experimental protocols and presents illustrative data to guide researchers in this area.

Introduction to Direct Black 166

Direct Black 166 (C.I. 30026; CAS No. 57131-19-8) is a water-soluble anionic dye belonging to the trisazo class.[1][2] Its molecular structure, characterized by multiple aromatic rings and sulfonate groups, dictates its affinity for cellulosic fibers and its behavior in aqueous environments.[1][3] Understanding the solubility and aggregation of this dye is crucial for optimizing its applications in dyeing processes and for assessing its environmental fate and toxicological profile. The aggregation of dye molecules can significantly impact their coloristic properties, exhaustion rates during dyeing, and interactions with biological systems.[4]

Solubility Determination

The solubility of Direct Black 166 in aqueous solutions is influenced by factors such as temperature, pH, and the presence of electrolytes. A comprehensive solubility profile is essential for preparing stable dye solutions and for understanding its behavior in various aqueous media.

Experimental Protocol: Isothermal Solubility Measurement

The equilibrium solubility of Direct Black 166 can be determined using the isothermal shake-flask method.

-

Preparation of Supersaturated Solutions: An excess amount of Direct Black 166 powder is added to a series of vials containing the aqueous medium of interest (e.g., deionized water, buffer solutions of varying pH, or solutions with different concentrations of an electrolyte like NaCl).

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The equilibrated suspensions are allowed to stand undisturbed at the same temperature to allow the undissolved dye to settle. Subsequently, the samples are filtered (using a filter that does not adsorb the dye) or centrifuged to separate the solid phase from the saturated solution.

-

Quantification: The concentration of Direct Black 166 in the clear supernatant is determined using a suitable analytical method, typically UV-Vis spectrophotometry. A calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations at the dye's maximum absorbance wavelength (λmax).

Illustrative Solubility Data

The following tables present hypothetical yet realistic solubility data for Direct Black 166, demonstrating the expected trends.

Table 1: Effect of Temperature on the Solubility of Direct Black 166 in Deionized Water

| Temperature (°C) | Solubility (g/L) |

| 25 | 15.2 |

| 40 | 28.5 |

| 60 | 55.8 |

| 80 | 92.3 |

Table 2: Effect of pH on the Solubility of Direct Black 166 at 25°C

| pH | Solubility (g/L) |

| 4.0 | 10.5 |

| 7.0 | 15.2 |

| 9.0 | 18.9 |

Table 3: Effect of NaCl Concentration on the Solubility of Direct Black 166 at 25°C

| NaCl Concentration (g/L) | Solubility (g/L) |

| 0 | 15.2 |

| 10 | 12.8 |

| 25 | 9.5 |

| 50 | 6.3 |

Aggregation Behavior

In aqueous solutions, particularly at higher concentrations or in the presence of electrolytes, direct dyes like Direct Black 166 tend to self-associate to form aggregates.[5] This phenomenon is driven by non-covalent interactions such as van der Waals forces and π-π stacking between the aromatic moieties of the dye molecules.

Experimental Protocols for Characterizing Aggregation

UV-Vis spectroscopy is a powerful technique for studying dye aggregation. The formation of aggregates leads to changes in the electronic absorption spectrum of the dye. Typically, the formation of H-aggregates (face-to-face stacking) results in a blue shift (hypsochromic shift) of the main absorption band, while J-aggregates (end-to-end association) cause a red shift (bathochromic shift).

-

Sample Preparation: A series of aqueous solutions of Direct Black 166 with increasing concentrations are prepared.

-

Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

-

Data Analysis: The spectra are analyzed for changes in the position and intensity of the absorption maxima. The appearance of new bands or shoulders can indicate the formation of dimers, trimers, and higher-order aggregates. Deviations from the Beer-Lambert law also signify the onset of aggregation. The critical aggregation concentration (CAC) can be estimated from plots of absorbance versus concentration.

Conductivity measurements provide another means to determine the CAC of ionic dyes like Direct Black 166. The aggregation of dye ions leads to a change in the mobility of charge carriers in the solution.

-

Sample Preparation: A stock solution of Direct Black 166 is prepared in deionized water.

-

Titration and Measurement: The conductivity of a known volume of deionized water is measured. Small aliquots of the stock dye solution are then sequentially added, and the conductivity is recorded after each addition, allowing for the calculation of the dye concentration at each step.

-

Data Analysis: The specific conductivity is plotted against the dye concentration. The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CAC. Below the CAC, the dye exists predominantly as monomers, while above the CAC, aggregates are formed.

Illustrative Aggregation Data

Table 4: Spectral Data for Direct Black 166 Aggregation in Aqueous Solution at 25°C

| Concentration (mol/L) | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

| 1 x 10⁻⁶ | 620 | 55,000 |

| 1 x 10⁻⁵ | 618 | 52,500 |

| 5 x 10⁻⁵ | 612 | 48,000 |

| 1 x 10⁻⁴ | 605 | 42,000 |

The blue shift in λmax and the decrease in molar absorptivity are indicative of H-aggregation.

Table 5: Critical Aggregation Concentration (CAC) of Direct Black 166 in the Presence of NaCl at 25°C

| NaCl Concentration (g/L) | CAC (mol/L) |

| 0 | 8.5 x 10⁻⁵ |

| 10 | 5.2 x 10⁻⁵ |

| 25 | 2.8 x 10⁻⁵ |

| 50 | 1.1 x 10⁻⁵ |

The presence of an electrolyte shields the electrostatic repulsion between the anionic dye molecules, thereby promoting aggregation at lower concentrations.[6]

Visualizations

Logical Relationship of Dye Aggregation

Caption: Factors influencing the aggregation of Direct Black 166 and its consequences.

Experimental Workflow for Solubility and Aggregation Studies

Caption: Workflow for characterizing the solubility and aggregation of Direct Black 166.

Conclusion

This technical guide has detailed the standard methodologies for investigating the solubility and aggregation behavior of Direct Black 166 in aqueous solutions. By following the outlined experimental protocols for isothermal solubility determination, UV-Vis spectroscopy, and conductometry, researchers can obtain critical data on the physicochemical properties of this dye. The provided illustrative data and workflows serve as a practical reference for designing and interpreting such studies. A thorough understanding of these properties is fundamental for the effective and safe use of Direct Black 166 in various industrial and scientific applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. upcommons.upc.edu [upcommons.upc.edu]

- 3. rexresearch1.com [rexresearch1.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct Black 168 | 85631-88-5 | Benchchem [benchchem.com]

"Direct Black 166 CAS number 57131-19-8 research applications"

Limited Research Applications of Direct Black 166 (CAS 57131-19-8) in Scientific Literature

Direct Black 166, identified by the CAS number 57131-19-8, is a synthetic dye primarily utilized in the textile and manufacturing industries for coloring purposes. Despite its established industrial use, a comprehensive review of publicly available scientific literature reveals a significant lack of information regarding its application in biomedical research, drug development, or other scientific studies.

Currently, there is no substantive data available to create an in-depth technical guide on the research applications of Direct Black 166. Searches for its biological activity, in vitro or in vivo studies, and potential therapeutic uses have not yielded any significant findings. Consequently, information regarding its mechanism of action, effects on signaling pathways, and quantitative data from experimental research is not present in the accessible scientific domain.

This absence of research data means that key experimental protocols, quantitative analysis, and the visualization of its interaction with biological systems cannot be provided. It is concluded that Direct Black 166 is not a compound of significant interest within the scientific research community at this time. Further investigation would be required to determine any potential biological effects or research applications.

"molecular weight and formula of C.I. 30026"

A comprehensive search for the chemical identity, molecular weight, and formula of the substance designated by Colour Index (C.I.) number 30026 has yielded no definitive results. This designation does not correspond to a readily identifiable chemical compound in publicly available chemical databases and scientific literature.

Extensive queries aimed at elucidating the chemical structure, CAS number, or alternative names for C.I. 30026 have been unsuccessful. Consequently, it is not possible to provide the requested in-depth technical guide, including molecular weight, chemical formula, experimental protocols, or signaling pathway diagrams.

The absence of information suggests several possibilities:

-

Obsolete or Uncommon Designation: The C.I. number may be outdated or represent a dye that is no longer in common use or production, and its documentation is not widely digitized.

-

Proprietary Information: The designation could belong to a proprietary mixture or a substance where the chemical identity is not publicly disclosed.

-

Data Entry Error: There is a possibility of a typographical error in the Colour Index number itself.

Without a confirmed chemical identity, any attempt to provide the detailed technical information and visualizations as requested would be speculative and lack the scientific accuracy required for the target audience of researchers and drug development professionals. Further investigation would require access to specialized, proprietary databases or historical archives of the Colour Index.

Fundamental Research on Trisazo Dye Direct Black 166: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct Black 166 (C.I. 30026; CAS No. 57131-19-8) is a trisazo dye utilized extensively in the textile, leather, and paper industries for its deep black shade and effective dyeing of cellulosic fibers.[1][2] This technical guide provides a comprehensive overview of the fundamental research concerning Direct Black 166, including its chemical and physical properties, synthesis, and key experimental protocols for toxicological and environmental assessment. Due to the limited availability of specific quantitative data for Direct Black 166 in publicly accessible literature, this guide also presents established methodologies for key toxicological assays and discusses potential biological interactions based on the broader class of azo dyes.

Chemical and Physical Properties

Direct Black 166 is a complex trisazo dye, indicating the presence of three azo (-N=N-) chromophores in its molecular structure.[2] Its chemical identity and general properties are summarized in the table below. The dye typically presents as a black powder and is soluble in water.[3]

| Property | Value | Reference |

| CI Name | Direct Black 166 | [2] |

| CI Number | 30026 | [2] |

| CAS Number | 57131-19-8 | [2] |

| Molecular Formula | C₃₅H₂₆N₁₀Na₂O₈S₂ | [2] |

| Molecular Weight | 824.76 g/mol | [2] |

| Physical Form | Black Powder | [3] |

| Solubility | Water Soluble |

Synthesis

The manufacturing of Direct Black 166 involves a multi-step diazotization and coupling process. The general procedure is as follows:

-

Double Nitriding: 4-Amino-N-(4-aminophenyl)benzamide undergoes double nitriding under acidic conditions.[4]

-

First Coupling: The resulting diazonium salt is coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid.[4]

-

Second Diazotization: Aniline is diazotized separately.[4]

-

Second Coupling: The diazotized aniline is then coupled to the product from the first coupling step in alkaline conditions, specifically in the neighborhood of the amino group on the 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid moiety.[4]

-

Final Coupling: The resulting intermediate is then coupled with Benzene-1,3-diamine to form the final trisazo dye.[4]

-

Isolation: The final product is salted out, filtered, dried, and crushed to yield the powdered dye.[3]

A generalized workflow for the synthesis is presented below.

Caption: General synthesis workflow for Direct Black 166.

Spectroscopic Data

Experimental Protocols

Detailed experimental protocols for key toxicological and environmental fate studies are provided below. These are generalized protocols that can be adapted for the specific evaluation of Direct Black 166.

Ames Test for Mutagenicity of Azo Dyes

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[6] For azo dyes, a modified protocol is often necessary to facilitate the reductive cleavage of the azo bond, which can release potentially mutagenic aromatic amines.

Objective: To determine the mutagenic potential of Direct Black 166 using Salmonella typhimurium strains.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

-

Direct Black 166

-

S9 fraction from Aroclor 1254-induced rat liver (for metabolic activation)

-

Cofactor-I solution (NADP and glucose-6-phosphate)

-

Phosphate buffer (0.2 M, pH 7.4)

-

Top agar (0.6% agar, 0.5% NaCl, 0.05 mM L-histidine, 0.05 mM D-biotin)

-

Minimal glucose agar plates

-

Positive and negative controls

Procedure:

-

Preparation of Test Solutions: Prepare a series of concentrations of Direct Black 166 in a suitable solvent (e.g., water or DMSO).

-

Metabolic Activation: Prepare the S9 mix by combining the S9 fraction, Cofactor-I solution, and phosphate buffer.

-

Pre-incubation: In a test tube, combine 0.1 mL of an overnight culture of the S. typhimurium tester strain, 0.1 mL of the Direct Black 166 test solution, and 0.5 mL of the S9 mix (or phosphate buffer for experiments without metabolic activation). Incubate at 37°C for 20-30 minutes.

-

Plating: Add 2 mL of molten top agar (at 45°C) to the pre-incubation mixture, vortex briefly, and pour onto the surface of a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Caption: Workflow for the Ames test to assess mutagenicity.

Zebrafish Embryo Acute Toxicity Test (ZFET) for LC50 Determination

The ZFET is an alternative method to adult fish acute toxicity testing and is used to determine the lethal concentration (LC50) of a substance.

Objective: To determine the 96-hour LC50 of Direct Black 166 on zebrafish embryos.

Materials:

-

Fertilized zebrafish (Danio rerio) embryos (< 3 hours post-fertilization)

-

Direct Black 166

-

Reconstituted water (ISO 7346/3)

-

24-well plates

-

Incubator at 26 ± 1°C

-

Stereomicroscope

Procedure:

-

Preparation of Test Solutions: Prepare a range of concentrations of Direct Black 166 in reconstituted water. A geometric series of at least five concentrations is recommended.

-

Exposure: Place one healthy, fertilized embryo into each well of a 24-well plate containing 2 mL of the respective test solution or control water. Use at least 20 embryos per concentration.

-

Incubation: Incubate the plates at 26 ± 1°C with a 12:12 hour light:dark cycle for 96 hours.

-

Observation: Observe the embryos at 24, 48, 72, and 96 hours for lethal endpoints:

-

Coagulation of the embryo

-

Lack of somite formation

-

Non-detachment of the tail

-

Absence of heartbeat

-

-

Data Analysis: Record the number of dead embryos at each observation time for each concentration. Calculate the 96-hour LC50 value and its 95% confidence intervals using appropriate statistical methods (e.g., probit analysis).

Caption: Workflow for the Zebrafish Embryo Acute Toxicity Test.

Potential Biological Interactions: Oxidative Stress and Signaling Pathways

While specific studies on the signaling pathway interactions of Direct Black 166 are not available, research on other azo dyes suggests that they can induce oxidative stress.[7][8][9][10][11] A plausible mechanism involves the metabolic activation of the dye, leading to the generation of reactive oxygen species (ROS). This can, in turn, activate cellular stress response pathways, such as the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.

Hypothesized Signaling Pathway:

-

Cellular Uptake and Metabolism: Direct Black 166 enters the cell and may be metabolized by enzymes such as azoreductases, potentially generating reactive intermediates and ROS.

-

Oxidative Stress: The increase in ROS leads to an imbalance in the cellular redox state, causing oxidative stress.

-

Nrf2 Activation: Oxidative stress can lead to the dissociation of Nrf2 from its inhibitor Keap1.

-

Nuclear Translocation: Nrf2 translocates to the nucleus.

-

ARE Binding and Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes.

-

Cellular Defense: This leads to the increased expression of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), which help to mitigate the oxidative damage.

Caption: Hypothesized activation of the Nrf2 pathway by azo dye-induced oxidative stress.

Conclusion

Direct Black 166 is a commercially significant trisazo dye with well-defined applications. While its fundamental chemical properties and synthesis are generally understood, there is a notable lack of publicly available, specific quantitative data regarding its toxicological profile and environmental fate. The experimental protocols provided in this guide offer a framework for generating such data, which is crucial for a comprehensive risk assessment. Further research is warranted to elucidate the specific biological interactions of Direct Black 166, particularly concerning its potential to induce oxidative stress and modulate cellular signaling pathways. Such studies will be invaluable for ensuring the safe handling and use of this dye and for the development of potentially safer alternatives.

References

- 1. researchgate.net [researchgate.net]

- 2. CH229358A - Process for the preparation of a trisazo dye. - Google Patents [patents.google.com]

- 3. chembk.com [chembk.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. researchgate.net [researchgate.net]

- 6. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 7. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]

- 8. openbiochemistryjournal.com [openbiochemistryjournal.com]

- 9. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. openbiochemistryjournal.com [openbiochemistryjournal.com]

An In-depth Technical Guide to the Chromophore of Direct Black 166

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromophore of Direct Black 166 (C.I. 30026), a trisazo dye known for its application in coloring cellulosic fibers, leather, and paper. This document details the dye's chemical structure, synthesis, and physicochemical properties, with a focus on quantitative data and experimental methodologies.

Core Chemical Identity

Direct Black 166 is a complex trisazo dye, meaning its chromophoric system is characterized by three azo (-N=N-) groups connecting aromatic moieties. This extensive conjugation is responsible for its deep black color.

| Property | Value |

| C.I. Name | Direct Black 166 |

| C.I. Number | 30026 |

| CAS Number | 57131-19-8 |

| Molecular Formula | C₃₅H₂₆N₁₀Na₂O₈S₂ |

| Molecular Weight | 824.76 g/mol |

| Chemical Class | Trisazo |

The Chromophore: Structure and Synthesis

The chromophore of Direct Black 166 is a large, conjugated system built upon a series of aromatic rings linked by three azo bridges. The synthesis of this complex molecule is a multi-step process involving sequential diazotization and coupling reactions.

The manufacturing process for Direct Black 166 involves the following key steps:

-

Double Nitriding (Diazotization) of 4-Amino-N-(4-aminophenyl)benzamide: The synthesis begins with the diazotization of both amino groups of 4-amino-N-(4-aminophenyl)benzamide. This is typically carried out in an acidic medium at low temperatures (0-5 °C) using sodium nitrite to form a bis-diazonium salt.

-

First Coupling: The resulting bis-diazonium salt is then coupled with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) under acidic conditions.

-

Second Diazotization: Aniline is separately diazotized under acidic conditions with sodium nitrite.

-

Second Coupling: The diazotized aniline is then coupled to the product from the first coupling reaction in the neighborhood of the amino group on the H-acid moiety, under alkaline conditions.

-

Third Coupling: Finally, the intermediate product is coupled with Benzene-1,3-diamine (m-phenylenediamine).

The final structure is a complex arrangement of aromatic rings, azo groups, and auxochromes (such as -OH and -NH₂) which modulate the color and solubility of the dye.

Logical Relationship of Synthesis Steps

Caption: Synthesis workflow for Direct Black 166.

Physicochemical Properties and Characterization

The extensive conjugation in the Direct Black 166 molecule dictates its strong absorption of light across the visible spectrum, resulting in its black color.

Spectral Properties:

Fastness Properties:

The performance of a dye is critically dependent on its fastness properties, which describe its resistance to various environmental factors.

| Fastness Test | Fading | Staining |

| Light Fastness | 3 | - |

| Washing (Soaping) | 1 | 3 |

| Water | - | 1 |

| Acid Resistance | 3 | - |

| Alkali Resistance | 2-3 | - |

Note: Fastness is typically rated on a scale of 1 to 5 or 1 to 8, where a higher number indicates better fastness. The specific scale for the above data is based on ISO standards as presented in the source.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of trisazo dyes, which can be adapted for Direct Black 166.

4.1. General Synthesis Protocol for a Trisazo Dye

This protocol is a representative example and would require optimization for the specific synthesis of Direct Black 166.

Materials:

-

Aromatic diamine (e.g., 4-Amino-N-(4-aminophenyl)benzamide)

-

Coupling components (e.g., H-acid, m-phenylenediamine)

-

Aniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Sodium carbonate (Na₂CO₃)

-

Ice

Procedure:

-

Diazotization of the Diamine:

-

Dissolve the aromatic diamine in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite with constant stirring, maintaining the temperature below 5 °C.

-

Stir for 30-60 minutes. The completion of diazotization can be checked with starch-iodide paper (excess nitrous acid will turn the paper blue).

-

-

First Coupling Reaction:

-

Prepare a solution of the first coupling component (e.g., H-acid) in an alkaline or acidic solution as required by the specific reaction.

-

Cool the solution to 0-5 °C.

-

Slowly add the diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the low temperature and appropriate pH.

-

Stir for 1-2 hours until the coupling is complete.

-

-

Second Diazotization (of Aniline):

-

Follow the same procedure as in step 1, using aniline as the starting amine.

-

-

Second Coupling Reaction:

-

Adjust the pH of the intermediate product from step 2 to the required alkaline or acidic condition.

-

Slowly add the aniline diazonium salt solution with stirring, maintaining a low temperature.

-

Stir for 1-2 hours.

-

-

Third Coupling Reaction:

-

Prepare a solution of the final coupling component (e.g., m-phenylenediamine).

-

Slowly add this solution to the reaction mixture from step 4, adjusting the pH as necessary.

-

Stir for an additional 1-2 hours to ensure complete reaction.

-

-

Isolation and Purification:

-

The dye is typically precipitated from the reaction mixture by adding a salt, such as sodium chloride ("salting out").

-

The precipitate is then collected by filtration, washed with a salt solution to remove impurities, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent or by chromatographic techniques.

-

Experimental Workflow for Synthesis and Purification

Caption: General experimental workflow for a trisazo dye.

4.2. Characterization Techniques

-

UV-Visible (UV-Vis) Spectroscopy: An aqueous solution of the purified dye is prepared, and its absorbance is measured across the ultraviolet and visible range (typically 200-800 nm). This will reveal the absorption maxima (λmax) characteristic of the chromophore.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The solid dye sample is analyzed to identify characteristic functional groups. Key vibrational bands to look for in Direct Black 166 would include:

-

N=N stretching (azo group): ~1400-1450 cm⁻¹ (often weak)

-

N-H stretching (amino groups): ~3300-3500 cm⁻¹

-

O-H stretching (hydroxyl group): ~3200-3600 cm⁻¹ (broad)

-

S=O stretching (sulfonate groups): ~1030-1070 cm⁻¹ and ~1170-1210 cm⁻¹

-

C=O stretching (amide group): ~1630-1680 cm⁻¹

-

Aromatic C=C stretching: ~1450-1600 cm⁻¹

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the detailed molecular structure of the dye. This would require dissolving the dye in a suitable deuterated solvent (e.g., DMSO-d₆). The complex aromatic regions of the spectra would require advanced 2D NMR techniques for full assignment.

Applications and Significance

Direct Black 166 is primarily used for dyeing cellulosic materials such as cotton and viscose, as well as for coloring leather and paper. It serves as a substitute for C.I. Direct Black 38, which is derived from the carcinogenic intermediate benzidine. The development and understanding of dyes like Direct Black 166 are significant in the context of creating safer and more effective colorants for industrial applications.

This guide provides a foundational understanding of the chromophore of Direct Black 166. Further research into its specific spectral properties and the optimization of its synthesis are valuable areas for continued investigation by researchers in the fields of dye chemistry and materials science.

Toxicological Profile of Direct Black 166: A Technical Guide

Disclaimer: Specific toxicological data for Direct Black 166 is limited in publicly available literature. This guide leverages data from the closely related and structurally similar benzidine-based azo dye, Direct Black 38, as a surrogate to provide a comprehensive toxicological profile. Direct Black 166 is anticipated to exhibit a similar toxicological profile due to its potential metabolism to carcinogenic aromatic amines.

Executive Summary

Direct Black 166 is a trisazo dye used in the textile and leather industries.[1][2][3][4] While specific toxicological studies on Direct Black 166 are scarce, its structural similarity to other benzidine-based dyes, such as Direct Black 38, raises significant health concerns. The primary toxicological concern associated with benzidine-based dyes is their metabolic conversion to benzidine, a known human carcinogen.[5][6] In vivo studies on Direct Black 38 have demonstrated its carcinogenicity in animal models, primarily inducing liver neoplasms. This guide provides a detailed overview of the available toxicological data, experimental protocols for key toxicological assays, and insights into the metabolic activation and carcinogenic mechanism of related benzidine-based dyes.

Quantitative Toxicological Data

The following tables summarize the quantitative data from a 13-week subchronic toxicity study of Direct Black 38 administered in the feed to Fischer 344 rats and B6C3F1 mice. This data is presented as a surrogate for Direct Black 166.

Table 1: Survival and Neoplastic Lesions in Fischer 344 Rats Fed Direct Black 38 for 13 Weeks [7][8]

| Sex | Dietary Concentration (ppm) | Number of Animals | Survival | Incidence of Hepatocellular Carcinoma | Incidence of Neoplastic Nodules |

| Male | 0 (Control) | 10 | 10/10 | 0/10 | 0/10 |

| 190 | 10 | 10/10 | 0/10 | 0/10 | |

| 375 | 10 | 10/10 | 0/10 | 1/10 | |

| 750 | 10 | 10/10 | 1/10 | 8/10 | |

| 1500 | 10 | 4/10 | 4/9 | 9/9 | |

| 3000 | 10 | 0/10 | - | - | |

| Female | 0 (Control) | 10 | 10/10 | 0/10 | 0/10 |

| 190 | 10 | 10/10 | 0/10 | 0/10 | |

| 375 | 10 | 10/10 | 0/10 | 0/10 | |

| 750 | 10 | 10/10 | 0/10 | 2/10 | |

| 1500 | 10 | 10/10 | 0/10 | 5/10 | |

| 3000 | 10 | 0/10 | - | - |

Table 2: Survival and Cellular Alterations in B6C3F1 Mice Fed Direct Black 38 for 13 Weeks [7]

| Sex | Dietary Concentration (ppm) | Number of Animals | Survival | Incidence of Foci of Cellular Alteration (Liver) |

| Male | 0 (Control) | 10 | 10/10 | 0/10 |

| 750 | 10 | 10/10 | 0/10 | |

| 1500 | 10 | 10/10 | 0/10 | |

| 3000 | 10 | 10/10 | 0/10 | |

| 6000 | 10 | 10/10 | 0/10 | |

| 12500 | 10 | 10/10 | 3/10 | |

| Female | 0 (Control) | 10 | 10/10 | 0/10 |

| 750 | 10 | 10/10 | 0/10 | |

| 1500 | 10 | 10/10 | 0/10 | |

| 3000 | 10 | 10/10 | 0/10 | |

| 6000 | 10 | 10/10 | 0/10 | |

| 12500 | 10 | 10/10 | 0/10 |

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of study results. The following are summaries of standard protocols relevant to the assessment of azo dyes.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance.[9][10][11][12]

-

Principle: A stepwise procedure is used where a small group of animals is dosed at a defined level. The outcome of this first step determines the next dosing level (higher or lower). The objective is to identify a dose that causes mortality or evident toxicity in a proportion of the animals to classify the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.[8]

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.

-

Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water ad libitum.

-